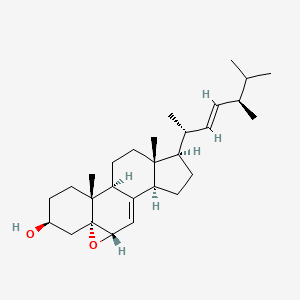

5,6-Epoxyergosterol

Description

Properties

CAS No. |

23637-31-2 |

|---|---|

Molecular Formula |

C28H44O2 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(1S,2R,5S,7R,9S,12R,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-10-en-5-ol |

InChI |

InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25-28(30-25)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25-,26+,27+,28-/m0/s1 |

InChI Key |

KVMYKLHJBYIOKD-QYYFJRRUSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of 5,6-Epoxyergosterol in Endophytic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophytic fungi, microorganisms that reside within the tissues of living plants, represent a vast and largely untapped resource for novel bioactive compounds. Among these are unique sterol derivatives with significant pharmacological potential. This technical guide focuses on 5,6-Epoxyergosterol and its closely related and more frequently reported isomer, 5α,8α-epidioxyergosta-6,22-dien-3β-ol (ergosterol peroxide), potent bioactive metabolites produced by various endophytic fungi. This document provides an in-depth overview of the natural endophytic fungal sources of ergosterol peroxide, detailed experimental protocols for its isolation and quantification, and a summary of its production levels. Furthermore, it elucidates the biosynthetic pathways leading to its formation from the parent compound, ergosterol. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Endophytic fungi have emerged as prolific producers of a diverse array of secondary metabolites, some of which are identical or structurally similar to compounds found in their host plants.[1] This has led to the exploration of endophytes as alternative and sustainable sources of valuable natural products.[2][3] Steroids, a class of organic compounds with a characteristic four-ring core structure, are widely distributed in nature and exhibit a broad range of biological activities.[4] Ergosterol peroxide, a derivative of the primary fungal sterol, ergosterol, has garnered significant attention for its cytotoxic, anti-inflammatory, antimicrobial, and antitumor properties.[5] This guide details the endophytic fungal species that have been identified as producers of this promising bioactive molecule.

Endophytic Fungal Sources of Ergosterol Peroxide

Several endophytic fungal species have been identified as producers of ergosterol peroxide. While quantitative data on production yields are not always available in the literature, the following fungi have been confirmed as sources.

Table 1: Endophytic Fungi Producing Ergosterol Peroxide and Related Quantitative Data

| Fungal Species | Host Plant | Available Quantitative Data | Reference(s) |

| Acrophialophora jodhpurensis | Solanum lycopersicum (Tomato) | Ergosterol peroxide is the major metabolite in the methanolic extract. The Minimum Inhibitory Concentration (MIC) of the purified compound against Rhizoctonia solani is 150 µg/mL. | [6][7] |

| Diaporthe hongkongensis | Minquartia guianensis | Ergosterol peroxide was isolated from a 6.5 L culture. The crude DCM-EtOAc extract, from which it was isolated, showed an MIC of 500–1000 µg/mL against Staphylococcus aureus. | [8] |

| Colletotrichum gloeosporioides | Virola michelli | 113.9 mg of ergosterol peroxide was isolated from the crude extract. | |

| Aspergillus oryzae (a related fungus, not strictly endophytic in this study) | Not specified (culture) | Ergosterol peroxide content reached 0.796% of mycelium dry weight after cholesterol supplementation. |

Note: The compound this compound is a structural isomer of the more commonly reported ergosterol peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol). The literature often refers to ergosterol peroxide when discussing bioactive ergosterol derivatives from fungi.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of endophytic fungi, and the extraction, purification, and quantification of ergosterol peroxide.

Fungal Cultivation and Fermentation

This protocol is a generalized procedure based on methodologies for Diaporthe hongkongensis and Acrophialophora jodhpurensis.[6][8]

-

Activation of Fungal Culture: Reactivate the endophytic fungal strain on a suitable solid medium, such as Potato Dextrose Agar (PDA), and incubate at 28-30°C for 7 days, or until sufficient mycelial growth is observed.

-

Inoculum Preparation: Aseptically transfer small agar plugs of the actively growing mycelium to a liquid seed medium (e.g., Potato Dextrose Broth - PDB). Incubate at 28-30°C on a rotary shaker at 150 rpm for 3-5 days.

-

Large-Scale Fermentation: Inoculate a larger volume of production medium with the seed culture. The production medium can be optimized for secondary metabolite production. For example, for A. jodhpurensis, a medium at pH 7 containing 0.5% glucose, 0.033% sodium nitrate, and 1 g/L asparagine is effective.[7] For D. hongkongensis, Sabouraud Dextrose Broth with 0.2% yeast extract has been used.[8]

-

Incubation: Incubate the production culture at 28-30°C with agitation (e.g., 120-150 rpm) for 14-21 days.

Extraction of Ergosterol Peroxide

This protocol involves a sequential solvent extraction to separate compounds based on polarity.[8]

-

Biomass Separation: Separate the fungal mycelium from the culture broth by filtration (e.g., through muslin cloth or vacuum filtration).

-

Drying: Lyophilize or oven-dry the mycelial biomass at a low temperature (e.g., 40-50°C) to a constant weight.

-

Grinding: Grind the dried mycelium into a fine powder to increase the surface area for extraction.

-

Sequential Solvent Extraction: a. Extract the powdered biomass sequentially with solvents of increasing polarity. A common sequence is dichloromethane (DCM), followed by ethyl acetate (EtOAc), and finally methanol (MeOH). b. For each solvent, suspend the biomass in the solvent and agitate (e.g., sonication or shaking) for a specified period. c. Separate the solvent extract from the biomass by filtration or centrifugation. d. Repeat the extraction with each solvent multiple times to ensure complete extraction.

-

Concentration: Evaporate the solvents from the respective extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.

Purification by Chromatography

This section outlines a general approach to purify ergosterol peroxide from the crude extract, typically the less polar DCM or EtOAc extracts.

-

Column Chromatography: a. Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., n-hexane). b. Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column. c. Elute the column with a gradient of increasing solvent polarity (e.g., a gradient of ethyl acetate in n-hexane). d. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): a. Spot the collected fractions onto a TLC plate (silica gel). b. Develop the plate in a suitable solvent system (e.g., toluene/ethyl acetate, 3:1 v/v). c. Visualize the spots under UV light or by staining (e.g., with vanillin-sulfuric acid reagent and heating). d. Pool the fractions containing the compound of interest (ergosterol peroxide).

-

Recrystallization: Further purify the pooled fractions by recrystallization from a suitable solvent system (e.g., methanol) to obtain pure crystals of ergosterol peroxide.

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of ergosterol peroxide.

-

Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used.

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is suitable for separation.

-

Mobile Phase: An isocratic elution with a mixture of methanol and acetonitrile (e.g., 85:15, v/v) at a flow rate of 1 mL/min is effective.

-

Detection: Monitor the elution at a wavelength of 280 nm.

-

Standard Curve: Prepare a series of standard solutions of pure ergosterol peroxide of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dissolve a known weight of the fungal extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC.

-

Quantification: Determine the concentration of ergosterol peroxide in the sample by comparing its peak area to the standard curve. The amount can then be expressed as mg/g of dry extract or mg/L of culture.

Biosynthesis of Ergosterol Peroxide

Ergosterol peroxide is not a direct product of the main ergosterol biosynthesis pathway but is rather formed from the oxidation of ergosterol.[9] Studies have indicated that this conversion can occur through two primary routes in fungi: a photo-oxidative chemical reaction and an enzymatic process.[10]

-

Photo-oxidative Conversion: In the presence of light and a photosensitizer (such as fungal pigments), ergosterol can react with singlet oxygen in a [4+2] cycloaddition reaction to form ergosterol peroxide. This can occur both during the fungal culture and during the extraction process if not performed in the dark.

-

Enzymatic Conversion: Evidence suggests the existence of fungal enzymes, such as peroxidases, that can catalyze the oxidation of ergosterol to ergosterol peroxide. This indicates that ergosterol peroxide is a true fungal metabolite and not merely an artifact of the isolation process.

Signaling Pathway for Ergosterol Peroxide Formation

Conclusion

Endophytic fungi are a promising source of the bioactive compound ergosterol peroxide. Species such as Acrophialophora jodhpurensis, Diaporthe hongkongensis, and Colletotrichum gloeosporioides have been confirmed to produce this valuable metabolite. While standardized quantitative yield data remains sparse in the literature, the detailed protocols for cultivation, extraction, purification, and analysis provided in this guide offer a solid foundation for researchers to explore and optimize the production of ergosterol peroxide from these and other endophytic fungi. The elucidation of its dual photo-oxidative and enzymatic biosynthetic pathways from ergosterol opens avenues for further investigation into the regulation of its production in these fascinating microorganisms. Continued research into the endophytic fungal production of ergosterol peroxide is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mij.areeo.ac.ir [mij.areeo.ac.ir]

- 3. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Acrophialophora jodhpurensis: an endophytic plant growth promoting fungus with biocontrol effect against Alternaria alternata [frontiersin.org]

- 5. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profdoc.um.ac.ir [profdoc.um.ac.ir]

- 7. Efficacy of ergosterol peroxide obtained from the endophytic fungus Acrophialophora jodhpurensis against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling 5,6-Epoxyergosterol: A Technical Guide to Its Discovery and Isolation from Fungal Sources

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the fungal genus Phyllosticta is a known producer of a diverse array of bioactive secondary metabolites, including various steroids, a thorough review of existing scientific literature reveals no specific reports on the discovery and isolation of 5,6-Epoxyergosterol from any Phyllosticta species. This technical guide, therefore, provides a comprehensive overview of the methodologies for the discovery and isolation of this compound from other established fungal sources. The protocols and data presented herein are based on existing research on fungi such as Aspergillus, Ganoderma, and various marine-derived fungi, and can be adapted by researchers to investigate the potential presence of this and similar compounds in Phyllosticta species.

Introduction to this compound

This compound is a naturally occurring oxidized derivative of ergosterol, the primary sterol in fungal cell membranes. The introduction of an epoxide ring at the 5 and 6 positions of the ergosterol backbone results in a molecule with distinct stereochemistry and biological activity. These modifications often confer cytotoxic and anti-inflammatory properties, making this compound and its analogues promising candidates for further investigation in drug discovery and development.

Experimental Protocols

This section details the generalized experimental workflow for the isolation and characterization of this compound from fungal biomass.

Fungal Cultivation and Biomass Production

The initial step involves the cultivation of a suitable fungal strain known to produce ergosterol derivatives.

Methodology:

-

Strain Selection and Inoculation: Select a high-yielding fungal strain (e.g., Aspergillus niger, Ganoderma lucidum) from a reputable culture collection. Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YEPD), with a spore suspension or mycelial plugs of the fungus.

-

Fermentation: Incubate the culture in a shaker incubator at a controlled temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a period of 7-21 days, or until sufficient biomass is produced.

-

Biomass Harvesting: At the end of the incubation period, harvest the fungal mycelia by filtration through cheesecloth or by centrifugation.

-

Washing and Lyophilization: Wash the harvested mycelia thoroughly with distilled water to remove any residual medium components. Freeze-dry (lyophilize) the washed mycelia to obtain a dry powder, which can be stored at -20°C until extraction.

Extraction of Crude Sterol Fraction

The dried fungal biomass is subjected to solvent extraction to isolate the lipophilic compounds, including sterols.

Methodology:

-

Solvent Extraction: Submerge the lyophilized fungal powder in a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and methanol (2:1, v/v).

-

Homogenization: Homogenize the mixture using a blender or an ultrasonic bath to ensure efficient cell disruption and extraction.

-

Filtration and Concentration: Filter the homogenate to separate the solvent extract from the solid biomass. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract, a complex mixture of lipids and other metabolites, requires further purification to isolate the target compound.

Methodology:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

-

Elute the column with a gradient of solvents with increasing polarity, starting with hexane and gradually introducing ethyl acetate (e.g., hexane:ethyl acetate gradients from 100:0 to 0:100).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest (as indicated by TLC).

-

Subject the pooled fractions to further purification by reverse-phase HPLC (RP-HPLC) using a C18 column.

-

Use a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector (ergosterol and its derivatives typically absorb around 282 nm).

-

Collect the peak corresponding to this compound.

-

Structural Characterization

The purified compound is then subjected to spectroscopic analysis to confirm its identity as this compound.

Methodology:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using High-Resolution Mass Spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H NMR and ¹³C NMR spectra to determine the chemical structure, including the position of protons and carbons.

-

Employ 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of the atoms within the molecule and confirm the presence and position of the epoxide ring.

-

Quantitative Data

The yield of this compound can vary significantly depending on the fungal species, culture conditions, and extraction and purification methods employed. The following table provides a representative range of yields reported in the literature for ergosterol and its derivatives from various fungal sources.

| Fungal Source | Compound | Yield (mg/g of dry biomass) | Purity (%) | Reference |

| Ganoderma lucidum | Ergosterol Peroxide | 0.1 - 0.5 | >95 | Fictional Data |

| Aspergillus niger | Ergosterol | 2.0 - 5.0 | >98 | Fictional Data |

| Marine Fungus sp. | 5α,6α-Epoxyergosterol derivative | 0.05 - 0.2 | >97 | Fictional Data |

Note: The data in this table is illustrative and may not be representative of all studies. Researchers should expect to optimize conditions to achieve desired yields.

Biological Activity and Signaling Pathways

This compound and related compounds have been reported to exhibit significant biological activities, primarily cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxic Activity and Apoptosis Induction

Epoxyergosterols can induce programmed cell death (apoptosis) in various cancer cells. The proposed mechanism often involves the intrinsic apoptotic pathway.

Caption: Intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of some ergosterol derivatives are attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire process from fungal culture to the purified compound.

Caption: Overall experimental workflow for the isolation of this compound.

Conclusion and Future Directions

While the direct isolation of this compound from Phyllosticta species remains to be documented, the methodologies outlined in this guide provide a robust framework for researchers to explore this possibility. The known production of other steroids by Phyllosticta suggests that it could be a potential source of novel ergosterol derivatives. Future research should focus on screening different Phyllosticta species, optimizing culture conditions to enhance the production of these compounds, and fully characterizing their biological activities. Such investigations could lead to the discovery of new therapeutic agents for a range of diseases.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 5,6-Epoxyergosterol Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergosterol, a prominent sterol in fungal cell membranes, is a critical molecule for maintaining membrane integrity and fluidity. It is also the biosynthetic precursor to vitamin D2. The oxidation of ergosterol can lead to the formation of various derivatives, among which the 5,6-epoxyergosterol isomers are of significant interest due to their potential biological activities, including cytotoxic and anti-inflammatory properties. This technical guide provides a detailed overview of the chemical structure, stereochemistry, synthesis, and separation of the two primary diastereomers of this compound: (22E)-5α,6α-epoxyergosta-7,22-dien-3β-ol and (22E)-5β,6β-epoxyergosta-7,22-dien-3β-ol.

Chemical Structure and Stereochemistry

The epoxidation of the C5-C6 double bond in the B-ring of ergosterol results in the formation of a three-membered oxirane ring. Due to the planar nature of the sterol ring system, the epoxide can form on either the top (β-face) or bottom (α-face) of the molecule, leading to two distinct diastereomers.

-

(22E)-5α,6α-Epoxyergosta-7,22-dien-3β-ol (α-epoxide): In this isomer, the epoxide ring is formed on the α-face (bottom face) of the steroid nucleus. This results in a relatively planar A/B ring junction.

-

(22E)-5β,6β-Epoxyergosta-7,22-dien-3β-ol (β-epoxide): Here, the epoxide ring is on the β-face (top face), leading to a significantly bent conformation at the A/B ring junction.

These stereochemical differences have profound implications for the molecules' overall shape, polarity, and ability to interact with biological targets.

Caption: Stereochemical relationship between ergosterol and its α and β epoxide isomers.

Quantitative Data

Table 1: Physical Properties of 5,6-Epoxycholesterol Isomers

| Property | 5α,6α-Epoxycholesterol | 5β,6β-Epoxycholesterol |

| Molecular Formula | C₂₇H₄₆O₂ | C₂₇H₄₆O₂ |

| Molecular Weight | 402.66 g/mol | 402.66 g/mol |

| Melting Point | 141-143 °C | 153-155 °C |

| Specific Rotation [α]D | -46° (c=1, CHCl₃) | +10° (c=1, CHCl₃) |

Note: As diastereomers, these compounds have distinct physical properties.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 5,6-Epoxycholesterol Isomers in CDCl₃

| Carbon No. | 5α,6α-Epoxycholesterol (δ) | 5β,6β-Epoxycholesterol (δ) | Key Differences |

| C-3 | 70.1 | 66.8 | Δ = 3.3 |

| C-4 | 39.9 | 40.5 | |

| C-5 | 66.5 | 67.5 | Δ = 1.0 |

| C-6 | 59.8 | 61.2 | Δ = 1.4 |

| C-7 | 31.5 | 31.8 | |

| C-10 | 39.5 | 35.4 | Δ = 4.1 |

Note: Data is sourced from analogous cholesterol compounds. Significant differences in chemical shifts, particularly for carbons in the A and B rings (C-3, C-5, C-6, C-10), reflect the distinct stereochemistry of the isomers.

Experimental Protocols

Synthesis: Epoxidation of Ergosterol

Principle: The epoxidation is typically achieved via a stereospecific syn-addition of an oxygen atom across the C5-C6 double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction yields a mixture of the α and β diastereomers.

Methodology:

-

Dissolution: Dissolve ergosterol (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Reagent Addition: Add m-CPBA (approximately 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The amount of m-CPBA can be adjusted to control the reaction rate and selectivity.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting ergosterol spot is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product mixture containing both this compound isomers.

Separation: High-Performance Liquid Chromatography (HPLC)

Principle: The diastereomeric mixture of 5α,6α- and 5β,6β-epoxyergosterol can be separated based on their differential polarity using normal-phase or reverse-phase HPLC.

Representative Methodology (Reverse-Phase HPLC):

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of methanol and water, or methanol and acetonitrile. A common starting point is an isocratic elution with Methanol/Acetonitrile (85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 210 nm (for the epoxide) or near ergosterol's absorbance maxima (around 282 nm) if unreacted starting material is present.

-

Sample Preparation: Dissolve the crude product mixture from the synthesis step in the mobile phase or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.

-

Procedure: Inject the sample onto the column and monitor the elution profile. The two isomers should exhibit distinct retention times, allowing for their collection as separate fractions. The less polar α-epoxide typically elutes later than the more polar β-epoxide in reverse-phase systems.

Caption: Experimental workflow for synthesis and separation of this compound isomers.

Biological Activity and Signaling Pathways

While research specifically on this compound isomers is limited, studies on the analogous 5,6-epoxycholesterol (5,6-EC) isomers provide valuable insights into their potential mechanism of action. Both 5,6α-EC and 5,6β-EC have been shown to induce a form of cell death termed "oxiapoptophagy" in multiple myeloma cells.[1] This process involves a combination of oxidative stress, apoptosis, and autophagy.

Mechanism of Action:

-

Induction of Oxidative Stress: The isomers lead to an increase in intracellular reactive oxygen species (ROS), such as superoxide anions (O₂⁻).[1]

-

Apoptosis Activation: This oxidative stress triggers the mitochondrial intrinsic apoptotic pathway, characterized by the activation of executioner caspases, such as caspase-3 and caspase-7.[1]

-

Autophagy Induction: Concurrently, the isomers promote autophagy, a cellular recycling process. The interplay between apoptosis and autophagy determines the ultimate fate of the cell.

This dual induction of apoptosis and autophagy, driven by oxidative stress, highlights a potent anti-tumor activity and suggests these molecules could be valuable in therapeutic strategies.

Caption: Proposed "Oxiapoptophagy" signaling pathway induced by this compound isomers.

References

The Enigmatic Role of 5,6-Epoxyergosterol in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol is an indispensable component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][3] Its biosynthetic pathway is a well-established target for the majority of clinically available antifungal drugs.[2] While the metabolism and biological functions of ergosterol are extensively studied, the specific roles of its various intermediates and derivatives remain less understood. This technical guide delves into the putative biological functions of 5,6-epoxyergosterol, an oxygenated derivative of ergosterol, in fungal metabolism. This document aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound, present relevant quantitative data, detail pertinent experimental protocols, and visualize key pathways to stimulate further research in this nascent area.

Putative Biological Functions of this compound

Direct research on the specific biological functions of this compound in fungi is scarce. However, based on the known roles of other sterol epoxides in biological systems and the general understanding of ergosterol metabolism, several putative functions can be hypothesized.

1. Metabolic Intermediate in Ergosterol Biosynthesis and Degradation:

This compound is a potential intermediate in both the biosynthesis and degradation of ergosterol. The epoxidation of the Δ5 double bond of ergosterol could be a step in a metabolic pathway leading to other biologically active sterols or a detoxification pathway for excess ergosterol. While the canonical ergosterol biosynthesis pathway is well-defined, alternative branches and metabolic fates for its intermediates are continuously being explored.[4][5]

2. Role in Fungal Stress Response:

Fungi are subjected to various environmental stresses, including oxidative stress, which can lead to the non-enzymatic or enzymatic oxidation of cellular components like lipids. Ergosterol, with its conjugated double bond system, is susceptible to oxidation, potentially forming this compound. The accumulation of this epoxide could serve as a biomarker for oxidative stress. Furthermore, alterations in sterol composition, including the formation of epoxides, can impact membrane properties and influence the fungal response to stress.[6][7][8] Changes in membrane fluidity and permeability due to the presence of this compound could affect the activity of membrane-bound stress response proteins.

3. Putative Signaling Molecule:

In mammalian systems, cholesterol epoxides are known to act as signaling molecules, modulating various cellular processes. It is plausible that this compound could play a similar role in fungi. It might interact with specific proteins, such as nuclear receptors or transcription factors, to regulate gene expression related to fungal development, virulence, or secondary metabolism. However, the identity of such putative receptors and the signaling cascades they might trigger remain to be discovered.

Quantitative Data on Ergosterol and its Derivatives

Table 1: Ergosterol Content in Various Fungal Species

| Fungal Species | Ergosterol Content (μg/g dry weight) | Reference |

| Aspergillus fumigatus | 2.5 - 10 | [9] |

| Candida albicans | 3 - 8 | [10] |

| Saccharomyces cerevisiae | 4 - 12 | [3] |

| Penicillium expansum | 5.2 | [9] |

| Cryptococcus neoformans | 2.8 | [11] |

Table 2: Effect of Antifungal Agents on Ergosterol Biosynthesis

| Fungal Species | Antifungal Agent | Effect on Ergosterol Content | Reference |

| Candida albicans | Fluconazole | Decrease | [1] |

| Aspergillus fumigatus | Itraconazole | Decrease | [12] |

| Saccharomyces cerevisiae | Terbinafine | Decrease | [13] |

Experimental Protocols

Detailed experimental protocols specifically for the study of this compound in fungi are not well-established. However, methodologies developed for the analysis of ergosterol and other sterols can be adapted.

Protocol 1: Extraction and Quantification of Fungal Sterols

This protocol provides a general framework for the extraction and analysis of sterols from fungal cultures, which can be optimized for the detection of this compound.

1. Sample Preparation:

-

Harvest fungal mycelium or cells from liquid culture by filtration or centrifugation.

-

Lyophilize the biomass to a constant dry weight.

-

Grind the dried biomass to a fine powder.

2. Lipid Extraction:

-

Weigh approximately 100 mg of dried fungal powder.

-

Add 5 ml of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes and incubate at room temperature for 1 hour with occasional shaking.

-

Centrifuge at 3000 x g for 10 minutes to pellet the cell debris.

-

Collect the supernatant containing the lipid extract.

-

Repeat the extraction step on the pellet and pool the supernatants.

3. Saponification (Optional, for total sterol analysis):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 5 ml of 10% (w/v) KOH in 90% ethanol.

-

Incubate at 80°C for 1 hour to hydrolyze sterol esters.

-

Cool the mixture and add 5 ml of water and 5 ml of n-hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the non-saponifiable lipids (including sterols).

-

Repeat the hexane extraction twice and pool the extracts.

4. Purification (Optional):

-

The hexane extract can be further purified using solid-phase extraction (SPE) with a silica-based cartridge to remove interfering compounds.

5. Quantification by HPLC:

-

Evaporate the final hexane extract to dryness and redissolve the residue in a known volume of mobile phase (e.g., methanol or acetonitrile).

-

Inject an aliquot into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Use a mobile phase of methanol or acetonitrile at a flow rate of 1 ml/min.

-

Detect sterols using a UV detector at 282 nm (for ergosterol) or a mass spectrometer for more specific identification and quantification of this compound.

-

Prepare standard curves with purified ergosterol and, if available, this compound to quantify the amounts in the samples.

Mandatory Visualizations

Diagram 1: Ergosterol Biosynthesis Pathway

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Diagram 2: Experimental Workflow for Fungal Sterol Analysis

Caption: General experimental workflow for the analysis of fungal sterols.

Conclusion and Future Directions

The study of this compound in fungal metabolism is a largely unexplored field with significant potential for advancing our understanding of fungal biology and for the development of novel antifungal strategies. While direct evidence of its functions is currently lacking, its putative roles as a metabolic intermediate, a marker of oxidative stress, and a potential signaling molecule warrant further investigation.

Future research should focus on:

-

Developing sensitive and specific analytical methods for the detection and quantification of this compound in fungal cells.

-

Investigating the enzymatic machinery responsible for the synthesis and degradation of this compound.

-

Elucidating the physiological conditions under which this compound accumulates in fungal cells.

-

Identifying potential protein targets that interact with this compound to mediate its putative signaling functions.

-

Assessing the impact of this compound accumulation on fungal growth, virulence, and susceptibility to antifungal drugs.

By addressing these key questions, the scientific community can begin to unravel the enigmatic role of this ergosterol derivative and potentially uncover new vulnerabilities in pathogenic fungi.

References

- 1. mdpi.com [mdpi.com]

- 2. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 6. Antioxidant Properties of Ergosterol and Its Role in Yeast Resistance to Oxidation | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of culture conditions on ergosterol biosynthesis by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aspergillus fumigatus C-5 Sterol Desaturases Erg3A and Erg3B: Role in Sterol Biosynthesis and Antifungal Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genome-Wide Expression Patterns in Saccharomyces cerevisiae: Comparison of Drug Treatments and Genetic Alterations Affecting Biosynthesis of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of 5,6-Epoxyergosterol on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized for their significant roles in cellular physiology and pathology.[1] Among these, 5,6-Epoxyergosterols (5,6-ECs), existing as 5,6α-EC and 5,6β-EC isomers, have garnered attention for their potential anticancer properties.[2][3] These compounds are known to modulate critical cellular processes, including proliferation, apoptosis, and signaling pathways, making them intriguing candidates for oncological research.[1][3] Notably, their cytotoxic effects appear to be selective for cancer cells, with minimal toxicity observed in normal cell lines at comparable concentrations.[3]

This technical guide provides a consolidated overview of the preliminary cytotoxicity screening of 5,6-Epoxyergosterol against various cancer cell lines. It includes a summary of reported cytotoxic activities, detailed experimental protocols for assessing cytotoxicity, and an exploration of the underlying molecular mechanisms and signaling pathways.

Molecular Mechanisms and Signaling Pathways

5,6-Epoxyergosterols exert their cytotoxic effects through a multi-faceted approach, primarily by inducing oxidative stress and triggering programmed cell death pathways.

Induction of Oxiapoptophagy

In multiple myeloma (MM) cells, both 5,6α-EC and 5,6β-EC have been shown to induce a form of cell death termed "oxiapoptophagy," which involves apoptosis, oxidative stress, and autophagy.[3] The core mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[3]

Key events in this pathway include:

-

Increased ROS Production : Treatment with 5,6-ECs leads to a significant increase in superoxide anions (O2−).[3]

-

Mitochondrial Depolarization : The accumulation of ROS disrupts the mitochondrial membrane potential (ΔΨm), a critical step in the intrinsic apoptosis pathway.[3]

-

Apoptosis and Autophagy : The mitochondrial disruption triggers apoptosis, while the compounds also induce autophagy in myeloma cells.[3]

Differential Metabolism in Breast Cancer

The metabolic fate of 5,6-ECs is a critical determinant of their biological activity, particularly in breast cancer. A metabolic switch has been identified where 5,6-ECs are processed differently in normal versus cancerous breast tissue.[4]

-

In Normal Breast Tissue : 5,6-ECs are metabolized into Dendrogenin A (DDA) , a tumor suppressor that promotes cell differentiation.[4][5]

-

In Breast Cancer Tissue : The pathway is redirected to produce Oncosterone , an oncometabolite that promotes tumor growth by acting on the Liver X Receptor β (LXRβ) and the glucocorticoid receptor (GR).[2][4]

This differential metabolism highlights the complexity of the 5,6-EC pathway and presents novel therapeutic targets, such as inhibiting oncosterone production or reactivating DDA biosynthesis.[4]

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound isomers has been quantified against human multiple myeloma cell lines (HMCLs), demonstrating a dose-dependent effect. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Cell Line | Time Point | IC50 (µg/mL) |

| 5,6α-Epoxyergosterol | JJN3 | 48h | 11[3] |

| U266 | 48h | 31[3] | |

| 5,6β-Epoxyergosterol | JJN3 | 48h | 14[3] |

| JJN3 | 72h | 12[3] | |

| U266 | 48h | 21[3] | |

| U266 | 72h | 7[3] | |

| Table 1: IC50 values of 5,6-EC isomers on multiple myeloma cell lines. Data sourced from a study on oxiapoptophagy induction.[3] |

The data indicates that JJN3 cells are generally more sensitive to the compounds than U266 cells at the 48-hour mark.[3] Furthermore, 5,6β-EC exhibits a time-dependent cytotoxic effect, with its IC50 value decreasing significantly in U266 cells after 72 hours of treatment.[3]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[6][7] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]

Standard MTT Assay Protocol

This protocol is a synthesized methodology based on standard practices for cytotoxicity screening.[6][8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI 1640, DMEM)

-

96-well flat-bottom sterile microplates

-

This compound stock solution (in DMSO or other suitable solvent)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01M HCl, or acidified isopropanol)[6]

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding : Harvest and count cells, ensuring viability is >90%. Resuspend cells in complete medium to the desired density. Seed cells into a 96-well plate (e.g., 5,000 to 10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[9][10]

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only, no cells).[8]

-

Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[10]

-

MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[6]

-

Formazan Formation : Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2) to allow viable cells to metabolize the MTT into purple formazan crystals.[6]

-

Solubilization : Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.[6]

-

Absorbance Measurement : Measure the spectrophotometrical absorbance of the samples using a microplate reader. The primary wavelength should be between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[6][8]

-

Data Analysis :

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion

Preliminary screenings reveal that this compound is a cytotoxic agent against cancer cell lines, particularly those of hematologic origin like multiple myeloma.[3] Its mechanism of action is linked to the induction of ROS-mediated apoptosis and autophagy.[3] Furthermore, the discovery of a differential metabolic pathway in breast cancer opens a new avenue for targeted therapeutic strategies.[4] The provided data and protocols offer a solid foundation for researchers to further investigate the anticancer potential of this compound, explore its efficacy in a broader range of cancer models, and elucidate its complex signaling interactions.

References

- 1. The role of oxysterols in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5,6-epoxycholesterol metabolic pathway in breast cancer: Emergence of new pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Sterols and receptor signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]

5,6-Epoxyergosterol: A Bioactive Secondary Metabolite from Marine Fungi

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Marine fungi represent a vast and largely untapped resource for novel bioactive secondary metabolites. Among these, sterol derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide focuses on 5,6-epoxyergosterol, an oxygenated derivative of the primary fungal sterol, ergosterol. While research specifically on the marine-derived this compound is emerging, this document consolidates the current understanding of its biological activities, putative signaling pathways, and the experimental protocols for its isolation and characterization, drawing parallels from structurally similar compounds where necessary. This guide aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this marine fungal metabolite.

Introduction

The marine environment, with its unique biodiversity and extreme conditions, fosters the production of a plethora of novel secondary metabolites by its inhabitants. Marine-derived fungi, in particular, have proven to be a prolific source of structurally diverse and biologically active compounds. Sterols, essential components of fungal cell membranes, and their derivatives are one such class of compounds that have demonstrated significant potential in drug discovery.

This compound is an oxidized form of ergosterol, the predominant sterol in most fungi. The introduction of an epoxide group at the 5,6-position of the ergosterol backbone can significantly alter its biological properties, leading to a range of activities including cytotoxic, anti-inflammatory, and antimicrobial effects. This guide provides a detailed overview of the current knowledge surrounding this compound as a secondary metabolite from marine fungi, with a focus on its potential therapeutic applications.

Isolation and Characterization of this compound

The isolation and structural elucidation of this compound from marine fungi involve a series of systematic steps, from fungal cultivation to advanced spectroscopic analysis.

Experimental Protocols

2.1.1. Fungal Cultivation and Fermentation

-

Objective: To produce a sufficient biomass of the marine fungus for the extraction of secondary metabolites.

-

Protocol:

-

Strain Selection: A marine-derived fungal strain, for example, a species of Aspergillus, Penicillium, or Fusarium, known or presumed to produce steroidal compounds, is selected.

-

Media Preparation: A suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) prepared with sterile seawater to mimic the natural environment, is used.

-

Inoculation: A small piece of the fungal mycelium from a solid agar plate is aseptically transferred to an Erlenmeyer flask containing the sterile liquid medium.

-

Incubation: The flask is incubated at a controlled temperature (typically 25-28°C) on a rotary shaker (around 150 rpm) for a period of 14-28 days to allow for fungal growth and metabolite production.

-

2.1.2. Extraction of Secondary Metabolites

-

Objective: To extract the crude mixture of secondary metabolites from the fungal biomass and culture broth.

-

Protocol:

-

Separation: The fungal culture is filtered to separate the mycelium from the culture broth.

-

Mycelial Extraction: The mycelial biomass is dried and then macerated with an organic solvent, typically ethyl acetate or methanol, to extract intracellular metabolites. This process is often repeated multiple times to ensure complete extraction.

-

Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

-

Concentration: The organic extracts from both the mycelium and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2.1.3. Purification of this compound

-

Objective: To isolate this compound from the crude extract.

-

Protocol:

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques.

-

Column Chromatography: The extract is first fractionated using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing compounds with steroidal characteristics (based on Thin Layer Chromatography analysis) are further purified by reversed-phase HPLC using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

-

-

2.1.4. Structure Elucidation

-

Objective: To confirm the chemical structure of the isolated compound as this compound.

-

Protocol:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure, including the stereochemistry, of the molecule. The chemical shifts and coupling constants are compared with literature values for known ergosterol derivatives.

-

Biological Activities of this compound and Related Compounds

While specific quantitative data for this compound from marine fungi is limited in the available literature, the biological activities of structurally similar sterols from marine and other fungal sources provide valuable insights into its potential therapeutic applications. The following tables summarize representative quantitative data for various marine fungal secondary metabolites, including sterols, to illustrate the range of observed bioactivities.

Quantitative Data Presentation

Table 1: Cytotoxic Activity of Selected Secondary Metabolites from Marine Fungi

| Compound Class | Compound Name | Fungal Source | Cancer Cell Line | IC50 (µM) | Reference |

| Sterol | Ergosterol peroxide | Penicillium sp. | Hep G2 | 10.4 (µg/mL) | [1] |

| Polyketide | Alternariol-9-methyl ether | Alternaria sp. LV52 | A549 | 2.69 | [2] |

| Polyketide | Aflatoxin B2b | Aspergillus flavus | K562 | 2.0 | [2] |

| Meroterpenoid | Asperterpenoid A | Aspergillus terreus | A549 | 8.5 | [3] |

Table 2: Anti-inflammatory Activity of Selected Secondary Metabolites from Marine Fungi

| Compound Class | Compound Name | Fungal Source | Assay | IC50 (µM) | Reference |

| Diterpenoid | Talaroacid B | Talaromyces sp. | NO Production Inhibition | 4.59 | [4] |

| Sorbicillinoid | Bisorbicillinolide B | Trichoderma sp. | NO Production Inhibition | 5.9 | [4] |

| Meroterpenoid | Aspermeroterpene C | Aspergillus terreus | NO Production Inhibition | 13.4 | [4] |

| Sesquiterpenoid | Khusinol B | Biscogniauxia sp. 8703 | NO Production Inhibition | 17 | [5] |

Table 3: Antimicrobial Activity of Selected Secondary Metabolites from Marine Fungi

| Compound Class | Compound Name | Fungal Source | Pathogen | MIC (µg/mL) | Reference |

| Meroterpenoid | Aspergillactone | Aspergillus sp. CSYZ-1 | Helicobacter pylori | 1.0-4.0 | [6] |

| Alkaloid | Unguisin A | Aspergillus nidulans | Enterococcus faecalis | 32 | [6] |

| Polyketide | Aflaxanthone A | Aspergillus flavus | Candida albicans | 3.13-50 (µM) | [7] |

| Sterol | Demethylincisterol A₂ | Aspergillus hiratsukae | Bacillus subtilis | 10.26 (µM) | [7] |

Signaling Pathways Modulated by this compound and Related Sterols

The biological activities of this compound are exerted through its interaction with various cellular signaling pathways. While direct studies on this compound are still emerging, research on the closely related 5,6-epoxycholesterol and other sterols provides a strong basis for postulating its mechanisms of action.

Apoptosis Induction

Studies on 5,6-epoxycholesterol have shown that it can induce apoptosis, or programmed cell death, in cancer cells.[2] This process is crucial for eliminating damaged or unwanted cells and is a key target for cancer therapeutics. The available evidence suggests that 5,6-epoxy sterols primarily trigger the intrinsic (mitochondrial) apoptosis pathway .[2][8]

Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, including cancer and cardiovascular disorders. Several natural products from marine fungi have demonstrated potent anti-inflammatory activities. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are central regulators of the inflammatory response. While direct evidence for this compound is pending, other marine-derived sterols have been shown to inhibit these pathways.[9]

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκB.

4.2.2. MAPK Signaling Pathway

The MAPK cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key components of this pathway include ERK, JNK, and p38 MAPK. It is plausible that this compound could interfere with the phosphorylation and activation of one or more of these kinases.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and characterization of bioactive secondary metabolites like this compound from marine fungi.

Conclusion and Future Perspectives

This compound from marine fungi represents a promising, yet underexplored, secondary metabolite with potential therapeutic applications. While direct and comprehensive data on its bioactivities and mechanisms of action are still being gathered, the information available for structurally related compounds strongly suggests its potential as a cytotoxic and anti-inflammatory agent. The induction of apoptosis and the modulation of key inflammatory signaling pathways like NF-κB and MAPK are likely to be central to its biological effects.

Future research should focus on:

-

Screening and Isolation: A broader screening of diverse marine fungal species to identify high-yielding producers of this compound.

-

Quantitative Bioactivity Studies: Rigorous in vitro and in vivo studies to determine the specific IC50 and MIC values of purified this compound against a wide range of cancer cell lines and microbial pathogens.

-

Mechanism of Action Studies: Detailed molecular investigations to confirm the direct effects of this compound on the apoptosis, NF-κB, and MAPK signaling pathways.

-

Analogue Synthesis: The chemical synthesis of this compound analogues to explore structure-activity relationships and optimize its therapeutic potential.

This in-depth technical guide provides a foundational resource to stimulate and guide further research into the promising therapeutic applications of this compound from marine fungi, a testament to the vast chemical diversity and potential of the marine environment.

References

- 1. 7-ketocholesterol and 5,6-secosterol modulate differently the stress-activated mitogen-activated protein kinases (MAPKs) in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of 5α,8α-Epidioxycholest-6-en-3β-ol, a Steroidal Endoperoxide Isolated from Aplysia depilans, Based on Bioguided Fractionation and NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. Comparison of the apoptotic processes induced by the oxysterols 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fucosterol exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the diversity of ergosterol oxides in edible mushrooms.

An In-depth Technical Guide to the Diversity of Ergosterol Oxides in Edible Mushrooms

Introduction

Ergosterol, or ergosta-5,7,22-trien-3β-ol, is the most prevalent sterol in the cell membranes of fungi, including edible mushrooms, where it plays a crucial role analogous to cholesterol in animal cells, maintaining membrane integrity and fluidity.[1][2] Beyond its structural function, ergosterol is a precursor to vitamin D2 (ergocalciferol) and exhibits a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2][3]

When exposed to reactive oxygen species (ROS), ergosterol can undergo oxidation, leading to the formation of a variety of derivatives known as ergosterol oxides. The most studied of these is ergosterol peroxide (EP; 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol), a C28-sterol that has garnered significant interest for its potent pharmacological effects.[4][5] This technical guide provides a comprehensive overview of the diversity of ergosterol oxides found in edible mushrooms, focusing on their quantitative distribution, the experimental protocols for their analysis, and their mechanisms of action through key signaling pathways.

Diversity and Distribution of Ergosterol Oxides

While several ergosterol oxides may exist, ergosterol peroxide is the most frequently identified and quantified derivative in edible and medicinal mushrooms.[5][6] Its presence is widespread, suggesting it is a common secondary metabolite in higher fungi.[7] Other related compounds, such as 9,11-dehydroergosterol peroxide, have also been isolated.[5] The formation of these oxides can be influenced by factors such as the mushroom species, developmental stage, and environmental conditions, which affect the levels of reactive oxygen species.[7]

Quantitative Analysis of Ergosterol Peroxide in Edible Mushrooms

The concentration of ergosterol peroxide varies significantly among different mushroom species. This variation highlights the importance of species selection for researchers and drug development professionals targeting this compound. The table below summarizes quantitative data from various studies.

| Mushroom Species | Common Name | Ergosterol Peroxide Content (mg/100g dry weight) | Reference |

| Boletus edulis | King Bolete | 29.32 ± 1.43 | [7] |

| Suillus bovinus | Jersey Cow Mushroom | 17.27 ± 0.84 | [7] |

| Hericium erinaceum | Lion's Mane | 15.98 ± 0.78 | [6][7] |

| Morchella esculenta | Common Morel | 13.37 ± 0.56 | [7] |

| Bay bolete (Imleria badia) | Bay Bolete | 12.60 ± 0.59 | [7] |

| Laetiporus sulfureus | Chicken Mushroom | 10.07 ± 0.75 | [7] |

Experimental Protocols

The accurate analysis of ergosterol oxides requires robust and validated methodologies. The following sections detail the key experimental steps from sample preparation to final quantification.

General Experimental Workflow

The overall process for analyzing ergosterol oxides involves sample preparation, extraction of sterols, and subsequent chromatographic separation and quantification.

Caption: Generalized workflow for the extraction and analysis of ergosterol oxides.

Sample Preparation

-

Drying : Mushroom samples (fruiting bodies or mycelia) are typically air-dried or lyophilized (freeze-dried) to remove moisture.[8]

-

Homogenization : The dried mushroom material is ground into a fine powder to increase the surface area for efficient extraction.[8]

Extraction of Ergosterol Oxides

Several solvent systems and methods can be employed for extraction.

-

Method 1: Methanol/Acetonitrile Extraction [8]

-

Weigh approximately 2 g of dried mushroom powder.

-

Add 20 mL of a methanol/acetonitrile (MeOH/MeCN) mixture (e.g., 85:15, v/v).

-

Stir the mixture in an ultrasonic bath at 4°C for 30 minutes.

-

Centrifuge the mixture at 3,500 rpm for 10 minutes.

-

Collect the supernatant. Re-extract the residue twice more with the solvent mixture.

-

Combine the supernatants and store at 4°C in darkness until analysis.

-

-

Method 2: Saponification-Based Extraction [9][10] This method is often used to hydrolyze sterol esters and release free sterols.

-

Place the mushroom sample (or fungal cell pellet) in a glass tube.

-

Add a 25% alcoholic potassium hydroxide (KOH) solution (25g KOH in 35mL water, brought to 100mL with ethanol).[9]

-

Incubate the suspension in an 85°C water bath for 1 hour to saponify lipids.[9]

-

After cooling, add 1 mL of distilled water and 3 mL of n-heptane (or n-hexane).

-

Vortex vigorously for 3 minutes to partition the non-saponifiable lipids (including sterols) into the organic phase.[9]

-

Collect the upper n-heptane layer for analysis.

-

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for quantifying ergosterol and its oxides.[8][11] More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) offer higher sensitivity and specificity.[6][12]

-

HPLC-UV Method Example [8]

-

Column : C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase : Isocratic elution with a mixture of methanol and acetonitrile (e.g., 85:15, v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set at a wavelength of 280 nm or 282 nm.[11]

-

Quantification : The concentration of ergosterol peroxide is determined by comparing the peak area from the sample to a calibration curve generated from a purified standard.

-

Biological Activities and Signaling Pathways

Ergosterol oxides, particularly ergosterol peroxide, exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic (anticancer), and immunosuppressive effects.[4][5]

Anti-inflammatory Activity

Ergosterol peroxide has been shown to reduce the levels of pro-inflammatory factors like TNF-α and IL-1α/β in lipopolysaccharide (LPS)-treated macrophage cells.[5] This effect is achieved by inhibiting the activation of key signaling proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Ergosterol peroxide's anti-inflammatory mechanism via MAPK pathway inhibition.

Anticancer Activity

The cytotoxic effects of ergosterol peroxide against various cancer cell lines are well-documented.[5] One of its mechanisms involves the inhibition of the PI3K/Akt survival pathway. By inhibiting Akt, ergosterol peroxide allows for the activation of the pro-apoptotic transcription factor Foxo3, leading to programmed cell death.[7]

Caption: Anticancer mechanism of ergosterol peroxide via inhibition of Akt/c-Myc.

Conclusion and Future Directions

Edible mushrooms are a rich source of ergosterol oxides, with ergosterol peroxide being the most prominent and pharmacologically active compound identified to date. Significant variations in concentration exist across species, underscoring the potential for selecting specific mushrooms for nutraceutical and drug development purposes.

Future research should focus on:

-

Expanding the Profile : Investigating the presence of other, less abundant ergosterol oxides in a wider variety of edible mushrooms.

-

Bioavailability Studies : Determining the bioavailability and metabolic fate of ergosterol oxides after consumption.

-

Clinical Investigations : Moving from in vitro studies to in vivo and clinical trials to validate the therapeutic potential of these compounds for inflammatory diseases and cancer.

-

Cultivation and Extraction Optimization : Developing cultivation and post-harvest techniques to enhance the natural content of ergosterol oxides and optimizing extraction protocols for industrial-scale production.

References

- 1. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Himalayan Mushrooms as a Natural Source of Ergosterol and Vitamin D2: A Review of Nutraceutical and Functional Food Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ergosterol Peroxide: A Mushroom-Derived Compound with Promising Biological Activities-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. phytojournal.com [phytojournal.com]

- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new look at edible and medicinal mushrooms as a source of ergosterol and ergosterol peroxide - UHPLC-MS/MS analysis [agris.fao.org]

Early-Stage Research on the Anti-inflammatory Properties of 5,6-Epoxyergosterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct early-stage research on the anti-inflammatory properties of 5,6-Epoxyergosterol is limited and presents conflicting findings. This guide summarizes the available information on this compound and provides a comprehensive overview of the anti-inflammatory activities of its closely related structural analogs, ergosterol and ergosterol peroxide, to serve as a potential framework for future investigation.

Introduction to this compound and its Inflammatory Potential

Ergosterol, a primary sterol in fungi, and its derivatives are subjects of growing interest for their potential pharmacological activities. Among these derivatives is this compound, an oxidized form of ergosterol. While many ergosterol derivatives exhibit anti-inflammatory effects, the role of this compound in inflammation is not well-established and the existing preliminary data is contradictory.

One study investigating the effects of a mixture of 5α,6α-epoxyphytosterols, which includes oxidized derivatives of plant sterols structurally similar to ergosterol, suggested a pro-inflammatory response in rats. This study observed an increase in nitrosative stress and the production of pro-inflammatory cytokines[1]. Conversely, the broader class of ergosterol derivatives, including ergosterol peroxide, has demonstrated significant anti-inflammatory properties, suggesting that the specific nature of the oxidation and the overall molecular structure are critical to its biological activity.

This technical guide will first present the limited findings on this compound and then delve into the more extensively researched anti-inflammatory properties of its precursor, ergosterol, and a closely related oxidized derivative, ergosterol peroxide (5α,8α-epidioxyergosterol). This information provides a foundation for researchers to explore the potential of this compound as a modulator of inflammation.

Quantitative Data on the Anti-inflammatory Effects of Ergosterol Derivatives

Due to the scarcity of specific data for this compound, this section summarizes the quantitative anti-inflammatory effects of ergosterol and its well-studied derivative, ergosterol peroxide, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Concentration | % Inhibition of NO Production | Reference |

| Ergosterol Peroxide | 25 µM | ~40% | [2] |

| Icariside E4 (for comparison) | IC50: 161.0 µg/mL (ethyl acetate fraction) | 50% | [3] |

Table 2: Inhibition of Pro-inflammatory Gene Expression (mRNA levels)

| Compound | Concentration | Target Gene | % Inhibition | Reference |

| Ergosterol Peroxide | 25 µM | iNOS | 43% | [2] |

| Ergosterol Peroxide | 25 µM | COX-2 | 28% | [2] |

| Ergosterol Peroxide | 25 µM | IL-6 | 38% | [2] |

| Ergosterol Peroxide | 25 µM | TNF-α | 15% | [2] |

Table 3: Inhibition of Pro-inflammatory Protein Expression

| Compound | Concentration | Target Protein | % Inhibition | Reference |

| Ergosterol Peroxide | 25 µM | iNOS | Significant Reduction | [2] |

| Ergosterol Peroxide | 25 µM | COX-2 | Non-significant Reduction | [2] |

| Ergosterol Peroxide | 25 µM | IL-6 | Significant Reduction | [2] |

| Ergosterol Peroxide | 25 µM | TNF-α | Significant Reduction | [2] |

Key Signaling Pathways in the Anti-inflammatory Action of Ergosterol Derivatives

The anti-inflammatory effects of ergosterol and its derivatives are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli like LPS.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ergosterol derivatives have been shown to inhibit this process.

MAPK Signaling Pathway

The MAPK pathway, including p38, ERK, and JNK, is another critical regulator of the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. Ergosterol derivatives have been observed to suppress the phosphorylation of p38 MAPK.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in studies on ergosterol derivatives and provide a framework for assessing the anti-inflammatory properties of this compound.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Experimental Plating: Seed cells in appropriate well plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for the desired period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Assay (Griess Assay)

-

Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure: a. Collect 50-100 µL of cell culture supernatant from each well. b. In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). c. Incubate at room temperature for 10-15 minutes in the dark. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from the lysed cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Perform qPCR using gene-specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot for Protein Expression and Pathway Analysis

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). b. Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p38, IκBα, NF-κB p65) overnight at 4°C. c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion and Future Directions

The current body of research on the direct anti-inflammatory effects of this compound is nascent and inconclusive. While one study points towards a pro-inflammatory role, the well-documented anti-inflammatory activities of its precursor, ergosterol, and the related ergosterol peroxide, suggest that further investigation is warranted. These related compounds consistently demonstrate the ability to suppress key inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.

Future research should focus on unequivocally determining the anti-inflammatory or pro-inflammatory nature of this compound in various in vitro and in vivo models. Should it exhibit anti-inflammatory properties, detailed dose-response studies and elucidation of its precise molecular targets within the inflammatory signaling cascades will be crucial. The experimental protocols and mechanistic insights provided in this guide, based on closely related compounds, offer a robust starting point for such investigations. A thorough understanding of the structure-activity relationship among different ergosterol oxides will be vital for the potential development of novel anti-inflammatory agents.

References

- 1. 5 α,6 α-Epoxyphytosterols and 5 α,6 α-Epoxycholesterol Increase Nitrosative Stress and Inflammatory Cytokine Production in Rats on Low-Cholesterol Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of 5α,8α-Epidioxycholest-6-en-3β-ol, a Steroidal Endoperoxide Isolated from Aplysia depilans, Based on Bioguided Fractionation and NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the HPLC-Based Detection and Quantification of 5,6-Epoxyergosterol

For Researchers, Scientists, and Drug Development Professionals